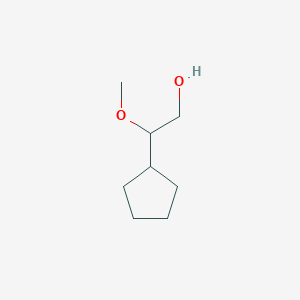![molecular formula C13H17NO5S B2923136 [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid CAS No. 831188-70-6](/img/structure/B2923136.png)
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” is an organic compound that belongs to the class of sulfonylphenyl derivatives. It’s closely related to 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid .
Synthesis Analysis
The synthesis of compounds similar to “[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” has been discussed in various studies . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a component of the compound , is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold for creating novel biologically active compounds with potential therapeutic applications.
Selective Androgen Receptor Modulators (SARMs)
Compounds like 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized to act as SARMs. These derivatives are optimized to modify the pharmacokinetic profile, which is crucial for the development of new therapies targeting androgen receptors . The pyrrolidine ring’s versatility in this context is significant for its role in drug efficacy and safety.
Pharmacokinetic Profile Modification
The pyrrolidine moiety is instrumental in altering the pharmacokinetic profiles of pharmaceuticals. By modifying this part of the molecule, researchers can influence how drugs are absorbed, distributed, metabolized, and excreted in the body, which is essential for drug design and development .
Stereochemistry and Enantioselectivity
The stereochemistry of the pyrrolidine ring is particularly important in drug design. Different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins . This aspect is crucial for the development of drugs with specific target selectivity.
Synthetic Strategies for Heterocyclic Compounds
The pyrrolidine ring can be constructed from various cyclic or acyclic precursors, offering multiple synthetic strategies for medicinal chemists. This flexibility is beneficial for designing new compounds with different biological profiles, which can be tailored to specific therapeutic needs .
Chemical Diversity and Molecular Framework
Phenoxy acetamide derivatives, which share a similar phenoxy component with the compound , have been studied for their chemical diversity and pharmacological activities. The molecular framework of these derivatives provides valuable information for designing pharmacologically interesting compounds with a wide range of compositions .
Biologically Active Substance Research
The compound’s structure allows for the study of molecular interactions based on triggered functional groups or specific physicochemical properties. This research is vital for understanding the effects of biologically active substances and their potential as pharmaceuticals .
Computational Chemistry Applications
The pyrrolidine and phenoxy components of the compound can be used in computational chemistry to study drug utilization and biological effects. This interdisciplinary approach combines organic, physical, and computational chemistry to design new pharmaceuticals or improve existing ones .
将来の方向性
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-8-11(4-5-12(10)19-9-13(15)16)20(17,18)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKDZCDVYOGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2923053.png)

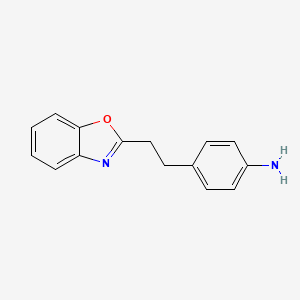
![methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2923056.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2923057.png)
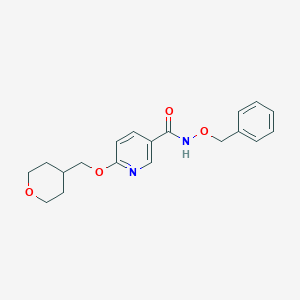

![2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2923065.png)
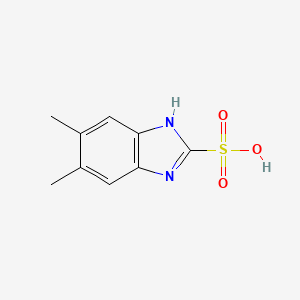
![5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2923069.png)
![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)
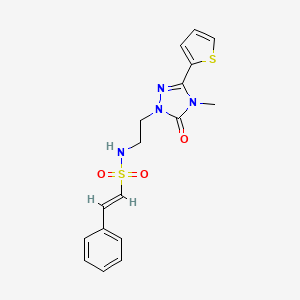
![2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid](/img/structure/B2923074.png)
